4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
IUPAC Name |
1-hydroxy-4-nitro-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-8-6-2-1-3-7(9(11)12)5(6)4-13-8/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNSCFUOJSBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 4 Nitrobenzo C 1 2 Oxaborol 1 3h Ol
Reactions Involving the Boron Center and its Lewis Acidity
The boron atom in the oxaborole ring possesses Lewis acidic properties, stemming from its empty p-orbital. This characteristic is central to the molecule's ability to interact with and bind to various nucleophilic species. Benzoxaboroles, as a class, are recognized for their mild Lewis acidity and their unique capacity for reversible covalent bonding, particularly with diols, a property that has been extensively explored in medicinal chemistry. acs.orgrsc.org
The Lewis acidic boron center readily engages in reversible exchange of its hydroxyl group with other nucleophiles, such as alcohols and carboxylates, leading to the formation of covalent adducts and esters. rsc.org For instance, benzoxaboroles can form spiro esters with appropriate diols. acs.org While specific esterification studies on the 4-nitro derivative are not detailed, the general reactivity of the benzoxaborole scaffold suggests its capability to undergo such transformations.
A notable form of covalent adduct formation involves the reaction with amines. Certain benzoxaborole analogues have been shown to condense with amines in aqueous media to form stable structures like hemiaminal ethers. rsc.orgnih.gov This reactivity highlights the boron center's role in mediating the formation of stable covalent linkages with biological molecules. rsc.org
The boron atom can also form dative bonds with nucleophiles. In analogues like benzazaboroles, a dative bond between nitrogen and boron (N–B) is a key structural feature in aqueous media. rsc.org This type of interaction is crucial in the stabilization of certain adducts. For example, the reaction of related 2-formylphenylboronic acids with amines can lead to imine formation, which is stabilized by a dative B–N bond with the adjacent boronic acid. rsc.org Benzoxaboroles have also been shown to form adducts with sulfenic acids in aqueous solution. acs.org These interactions underscore the versatility of the boron center in engaging with a variety of nucleophilic species through coordinate covalent bonds.
Transformations of the Nitro Group and Subsequent Derivatizations
The nitro group on the aromatic ring is a key functional handle that can be readily transformed, primarily through reduction, to open up a vast array of derivatization possibilities.
The reduction of the nitro group to a primary amine is a fundamental and efficient transformation for this class of compounds. This reaction yields the corresponding amino-benzoxaborole, a versatile building block for further chemical modifications. nih.gov A common method for this reduction involves the use of zinc powder in the presence of aqueous hydrochloric acid (HCl) in methanol. nih.govresearchgate.net Alternative methods, such as catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst, have also been developed as a replacement for classical Clemmensen-type reductions. acs.org
The synthesis often starts with the selective nitration of the parent benzoxaborole heterocycle. For instance, treating benzo[c] nih.govrsc.orgoxaborol-1(3H)-ol with a mixture of concentrated nitric acid and sulfuric acid at low temperatures yields the nitro derivative, which is then reduced to the amino compound. nih.govscispace.com
The resulting amino-benzoxaborole is a versatile intermediate that allows for the introduction of a wide range of functional groups, leading to derivatives such as amides, guanidines, sulfonamides, carbamates, ureas, and secondary amines. nih.gov
Amide Formation: The amino group can be acylated to form amides. This is typically achieved by reacting the amino-benzoxaborole with a carboxylic acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Another approach involves the in-situ activation of cinnamic acids with phosphoryl chloride (POCl₃) followed by reaction with the amino-benzoxaborole. nih.gov Amide bond formation is a cornerstone reaction in organic synthesis, often requiring the activation of the carboxylic acid to facilitate the coupling with the amine. luxembourg-bio.comkhanacademy.org
Guanidine Formation: Guanidine derivatives can be synthesized from the amino functionality. nih.gov A standard method involves reacting the amino-benzoxaborole with a guanylating agent such as N,N′-di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection of the Boc groups. acs.org Various reagents and catalysts have been developed to facilitate the efficient guanylation of amines. organic-chemistry.org
Sulfonamide Formation: The reaction of the amino group with sulfonyl chlorides is a common method for preparing sulfonamides. nih.govnih.gov This reaction creates a stable sulfonamide linkage, which is a key functional group in many therapeutic agents. ucl.ac.uk The synthesis can be performed directly from sulfonic acids or their salts under various conditions. organic-chemistry.orgmdpi.com
Carbamate Formation: Carbamate derivatives are accessible from the amino-benzoxaborole. nih.gov Carbamates can be formed through several synthetic routes, including the reaction of amines with chloroformates or isocyanates generated in situ via a Curtius rearrangement. wikipedia.orgorganic-chemistry.org
Urea (B33335) Formation: The amino group can be converted into a urea functionality. A straightforward method involves the dropwise addition of an isocyanate to a solution of the amino-benzoxaborole. nih.govdepositolegale.it This reaction is typically efficient and proceeds at room temperature. commonorganicchemistry.com
Secondary Amine Formation: The primary amine can be further elaborated to form secondary amines, expanding the structural diversity of the benzoxaborole library. nih.gov
The table below summarizes the various chemical modifications of the amino functionality.
| Derivative Class | Reagents and Conditions |
| Amide | Carboxylic acids, HATU, TMP nih.gov |
| Cinnamic acids, POCl₃, Et₃N, DMAP nih.gov | |
| Guanidine | N,N′-di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection nih.govacs.org |
| Sulfonamide | Reaction with a sulfonyl chloride nih.govnih.gov |
| Carbamate | Reaction with a chloroformate or isocyanate nih.govwikipedia.org |
| Urea | Reaction with an isocyanate in acetone at room temperature nih.govdepositolegale.it |
| Secondary Amine | Various methods for amine alkylation or reductive amination nih.gov |
Chemical Reactions of the Aromatic Ring System
The aromatic ring of 4-nitrobenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol can undergo electrophilic aromatic substitution reactions, although its reactivity is influenced by the existing substituents. The synthesis of the molecule itself involves nitration, a classic example of this reaction type. nih.govscispace.com
In electrophilic aromatic substitution, an electrophile attacks the π-electron system of the benzene (B151609) ring, leading to a carbocation intermediate (a benzenium ion), which then loses a proton to restore aromaticity and form the substituted product. libretexts.orgmsu.edu The nitration of the benzoxaborole ring is achieved with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.compressbooks.pub
The reactivity of the 4-nitrobenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol ring toward further electrophilic substitution is governed by the directing effects of both the nitro group and the fused oxaborole ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. msu.edu The oxaborole moiety's directing influence is more complex, involving both inductive and resonance effects. However, the powerful deactivating nature of the nitro group generally makes further electrophilic substitution on the ring challenging. msu.edu Other potential electrophilic aromatic substitution reactions include sulfonation, which uses fuming sulfuric acid (H₂SO₄ + SO₃), and halogenation, which requires a Lewis acid catalyst like FeBr₃ or FeCl₃. pressbooks.pub
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The presence of the nitro group at the 4-position profoundly influences the regioselectivity and rate of aromatic substitution reactions on the benzoxaborole core. The nitro group is a powerful deactivating group for electrophilic aromatic substitution and an activating group for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution:
The nitro group strongly withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring significantly less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to be considerably slower compared to unsubstituted benzene or benzoxaborole. masterorganicchemistry.commsu.edu
Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effect of the existing substituents would determine the position of the incoming electrophile. The nitro group is a meta-director, while the oxaborole moiety is likely to direct ortho and para to the oxygen atom and meta to the boron atom. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the positions least deactivated by the nitro group.
Nucleophilic Aromatic Substitution:
Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. This is particularly effective when the nitro group is ortho or para to a potential leaving group. In the case of 4-nitrobenzo[c] nih.govbeilstein-journals.orgoxaborol-1(3H)-ol, a suitable leaving group, such as a halide, at the 5- or 7-position would be highly susceptible to displacement by a nucleophile.
The mechanism of such a reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of nucleophilic aromatic substitution (SNAr) reactions. nih.gov The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. In this context, a halogenated derivative of 4-nitrobenzo[c] nih.govbeilstein-journals.orgoxaborol-1(3H)-ol could serve as the organohalide component. For instance, a bromo or iodo substituent at the 5-, 6-, or 7-position could readily participate in Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids or esters.
The general conditions for such a reaction would likely involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, along with a base like K₂CO₃ or K₃PO₄ in a suitable solvent system. Microwave-assisted protocols have also been shown to be effective for the Suzuki-Miyaura coupling of heterocyclic compounds. beilstein-journals.org
The success of the coupling reaction would depend on the specific position of the halogen, the nature of the coupling partner, and the optimization of the reaction conditions. The presence of the nitro group might necessitate adjustments to the catalytic system to achieve high yields.
| Reactant 1 (Halogenated Benzoxaborole) | Reactant 2 (Organoboron Compound) | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| 5-Bromo-4-nitrobenzo[c] nih.govbeilstein-journals.orgoxaborol-1(3H)-ol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Phenyl-4-nitrobenzo[c] nih.govbeilstein-journals.orgoxaborol-1(3H)-ol |
| 7-Iodo-4-nitrobenzo[c] nih.govbeilstein-journals.orgoxaborol-1(3H)-ol | Vinylboronic acid pinacol ester | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 7-Vinyl-4-nitrobenzo[c] nih.govbeilstein-journals.orgoxaborol-1(3H)-ol |
Stability and Hydrolytic Behavior of the Benzo[c]nih.govbeilstein-journals.orgoxaborole Moiety
The benzo[c] nih.govbeilstein-journals.orgoxaborole ring system is known for its notable stability, particularly its resistance to hydrolysis, which is a key feature that distinguishes it from many other boronic acid derivatives. The cyclic structure is generally favored over the open-chain form of the corresponding 2-(hydroxymethyl)phenylboronic acid.
The stability of the oxaborole ring is attributed to the formation of a five-membered ring, which is entropically favored. While the ring is stable, it can undergo a dynamic equilibrium with the open-chain form in aqueous solutions. The position of this equilibrium is influenced by the substituents on the aromatic ring.
The presence of the electron-withdrawing nitro group at the 4-position is expected to influence the Lewis acidity of the boron atom. An increase in Lewis acidity could potentially affect the rate of hydrolysis and the position of the ring-chain equilibrium. However, the fundamental stability of the benzo[c] nih.govbeilstein-journals.orgoxaborole core is likely to be maintained.
| Compound Moiety | Key Stability Feature | Behavior in Water | Influence of Nitro Group |
|---|---|---|---|
| Benzo[c] nih.govbeilstein-journals.orgoxaborole | Resistant to hydrolysis | Exists in dynamic equilibrium with the open-chain form | Expected to increase the Lewis acidity of the boron atom |
Computational and Spectroscopic Characterization of 4 Nitrobenzo C 1 2 Oxaborol 1 3h Ol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of synthesized organic compounds. uobasrah.edu.iq For 4-nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its molecular architecture.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily hydrogen (¹H), carbon (¹³C), and in this case, boron (¹¹B). uobasrah.edu.iqresearchgate.net
¹H NMR: The proton NMR spectrum of 4-nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The electron-withdrawing effect of the nitro group would cause a downfield shift for adjacent protons. A characteristic singlet would appear for the two protons of the methylene (B1212753) (CH₂) group in the oxaborole ring. The hydroxyl (OH) proton attached to the boron atom would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. researchgate.net For 4-nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol, seven distinct signals are anticipated, corresponding to the seven carbon atoms. The chemical shifts would be influenced by the attached functional groups, with the carbon atom bonded to the nitro group and those within the oxaborole ring showing characteristic resonances. Notably, in related benzoxaborole structures, the carbon atom directly attached to the boron is often difficult to observe or appears as a very broad signal due to the quadrupolar relaxation effects of the boron nuclei (¹⁰B and ¹¹B). nih.gov
¹¹B NMR: Boron NMR is particularly informative for organoboron compounds. nih.gov The chemical shift of the ¹¹B nucleus is sensitive to its coordination number and the electronic nature of its substituents. For benzoxaborole derivatives, the boron signal typically appears in a characteristic range. Studies on similar N-(1-hydroxy-1,3-dihydrobenzo[c] rsc.orgnih.govoxaborol-6-yl) compounds have reported ¹¹B NMR shifts between 30 and 35 ppm, which is consistent with a tricoordinate boron atom in this type of ring system. nih.gov
Interactive Table 1: Predicted NMR Chemical Shifts (δ) for 4-Nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.5 - 8.5 | m | Aromatic Protons |
| ¹H | ~5.0 | s | CH₂ Protons |
| ¹H | Variable | br s | B-OH Proton |
| ¹³C | 120 - 150 | - | Aromatic Carbons |
| ¹³C | ~70 | - | CH₂ Carbon |
| ¹³C | Not observed | - | C-B Carbon (Quadrupolar Broadening) |
| ¹¹B | 30 - 35 | br s | B nucleus in oxaborole ring |
Note: These are predicted values based on typical ranges for the functional groups present. Actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of 4-nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol would display characteristic absorption bands confirming the presence of its key functional groups.
The most prominent bands would include:
A broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Strong, distinct bands corresponding to the nitro (NO₂) group. The asymmetric stretching vibration is expected in the 1550-1500 cm⁻¹ range, while the symmetric stretching vibration occurs in the 1355-1315 cm⁻¹ region. esisresearch.org
A strong absorption band for the B-O stretching vibration within the oxaborole ring, typically found in the 1380-1310 cm⁻¹ region.
Interactive Table 2: Characteristic IR Absorption Frequencies for 4-Nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl | 3400 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| NO₂ Asymmetric Stretch | Nitro | 1550 - 1500 | Strong |
| NO₂ Symmetric Stretch | Nitro | 1355 - 1315 | Strong |
| B-O Stretch | Oxaborole | 1380 - 1310 | Strong |
| C-N Stretch | Nitroaromatic | ~850 | Medium |
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For 4-nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol, with the molecular formula C₇H₆BNO₄, HRMS would be used to confirm this composition. The calculated exact mass of its molecular ion [M+H]⁺ would be compared to the experimentally measured value. A match within a very narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula.
Theoretical and Computational Chemistry Investigations
Computational chemistry provides powerful tools for investigating the properties of molecules at an electronic level, offering insights that complement experimental data.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the geometric and electronic properties of molecules. researchgate.netscirp.org For 4-nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol, DFT calculations can be employed to:
Determine the Optimized Geometry: Calculations can predict the most stable three-dimensional conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This would likely confirm the planarity of the bicyclic benzoxaborole system.
Analyze Electronic Structure: DFT can be used to map the electron density distribution, illustrating the electronic effects of the substituents. The strong electron-withdrawing nature of the 4-nitro group is expected to significantly polarize the aromatic ring and influence the acidity of the B-OH group. researchgate.net
Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and electronic transitions. researchgate.netajol.info
The acidity of the hydroxyl group on the boron atom is a critical property of benzoxaboroles, influencing their chemical and biological behavior. nih.gov The pKa is a quantitative measure of this acidity.
The boron atom in the oxaborole ring acts as a Lewis acid. nih.gov The acidity of the B-OH group is significantly influenced by substituents on the benzene ring. The presence of the potent electron-withdrawing nitro group at the 4-position is expected to substantially increase the acidity (i.e., lower the pKa value) of 4-nitrobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol compared to the unsubstituted parent compound. This increased acidity enhances the compound's ability to interact with nucleophiles. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the pKa value, providing a theoretical basis for understanding its reactivity. nih.gov
Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. nih.gov These techniques provide critical insights into the three-dimensional structure, conformational flexibility, and potential interactions of compounds like 4-nitrobenzo[c] myskinrecipes.comoxaborol-1(3H)-ol with biological targets. nih.gov While specific simulation studies for this exact molecule are not extensively detailed in the available literature, the methodologies are well-established for analogous benzoxaboroles and nitroaromatic compounds. nih.govresearchgate.net
Bio-computational modeling allows researchers to simulate the interactions between drug candidates and biological receptors, helping to predict binding affinities and optimize molecular structures for enhanced efficacy. nih.gov For related boron-containing heterocycles and other complex organic molecules, MD simulations are employed to evaluate the stability of ligand-receptor complexes. ajchem-a.comnih.gov Key parameters are analyzed from these simulations, including Root Mean Square Deviation (RMSD) to assess the stability of the complex over time, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to understand changes in exposure to the solvent environment. ajchem-a.com
For instance, in studies of novel 4-nitroimidazole (B12731) analogues, MD simulations were used to demonstrate stable interactions with target receptors. researchgate.net Similarly, docking studies on N-(1-hydroxy-1,3-dihydrobenzo[c] myskinrecipes.comoxaborol-6-yl)carboxamides, derivatives of the core benzoxaborole structure, confirmed their selective interaction with potential enzyme targets. nih.gov These computational approaches are crucial for rational drug design, streamlining the discovery process by identifying promising candidates for further experimental validation. nih.gov
| Computational Method | Objective/Application | Key Parameters Analyzed | Relevance to 4-Nitrobenzo[c] myskinrecipes.comoxaborol-1(3H)-ol |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. nih.gov | Binding Energy (kcal/mol), Hydrogen Bond Interactions, Hydrophobic Interactions. | To understand how the molecule might interact with biological targets like enzymes (e.g., leucyl-tRNA synthetase). nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time to assess stability and flexibility. ajchem-a.comnih.gov | RMSD, RMSF, SASA, Number of Hydrogen Bonds. ajchem-a.com | To evaluate the stability of the molecule's conformation and its complexes with biological receptors. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine chemical reactivity and properties. nih.govnih.gov | Frontier Molecular Orbitals (HOMO/LUMO), Electrophilicity, Chemical Hardness. | To identify the most chemically reactive sites on the molecule and understand its electronic properties. |
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding and Dimerization Phenomena
Hydrogen bonding plays a critical role in determining the molecular conformation, crystal packing, and physicochemical properties of organic compounds. nih.govnih.gov For 4-nitrobenzo[c] myskinrecipes.comoxaborol-1(3H)-ol, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are significant. The molecule contains a hydroxyl group (-OH) on the boronic acid moiety and a nitro group (-NO2), both of which can participate in hydrogen bonding as donors or acceptors.
Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond can significantly affect a molecule's structure and properties. nih.gov In compounds with substituents in close proximity, such as ortho-positioned nitro and carboxyl groups, strong intramolecular hydrogen bonds can form. nih.gov However, in 4-nitrobenzo[c] myskinrecipes.comoxaborol-1(3H)-ol, the nitro group is at the 4-position, which is para to the fusion point of the oxaborole ring. Studies on analogous structures like 4-nitrophthalic acid have shown that a nitro group in this position does not cause steric repulsion that would force the formation of an intramolecular hydrogen bond with adjacent functional groups. nih.gov
Intermolecular Hydrogen Bonding and Dimerization: Intermolecular hydrogen bonding is a dominant force in the solid-state structure of molecules containing hydroxyl and nitro groups. The hydroxyl group of the oxaborole ring is a potent hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as acceptors. This facilitates the formation of robust intermolecular networks. nih.gov
A common structural motif for compounds with acidic hydroxyl groups, such as benzoic acids, is the formation of hydrogen-bonded dimers. nih.gov It is highly probable that 4-nitrobenzo[c] myskinrecipes.comoxaborol-1(3H)-ol forms similar dimeric structures through O-H···O hydrogen bonds involving the B-OH groups of two separate molecules. Furthermore, the nitro group can participate in weaker C-H···O interactions or stronger N-H···O or O-H···O bonds if co-crystallized with other molecules containing suitable donors. nih.gov In the crystal structure of a related compound, 4-aminopyridinium (B8673708) 2-chloro-4-nitrobenzoate, intermolecular hydrogen bonds involving the nitro and carboxylate groups lead to the assembly of complex one-dimensional ribbons and layered structures. nih.gov This illustrates the powerful role of these functional groups in directing supramolecular architecture.
| Interaction Type | Potential Donor | Potential Acceptor | Structural Consequence |
|---|---|---|---|
| Intermolecular H-Bond | Oxaborole -OH | Oxaborole -OH (Oxygen) | Formation of cyclic dimers. nih.gov |
| Intermolecular H-Bond | Oxaborole -OH | Nitro Group (Oxygen) | Linking of molecules into chains or sheets. nih.gov |
| Intermolecular H-Bond | Aromatic C-H | Nitro Group (Oxygen) | Stabilization of crystal packing. |
| Intramolecular H-Bond | Oxaborole -OH | Nitro Group (Oxygen) | Less likely due to the para-position of the nitro group, which prevents favorable geometry. nih.gov |
Applications in Advanced Chemical Research and Materials Science
A Versatile Synthon and Building Block in Organic Synthesis
4-nitrobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol has proven to be a valuable and versatile building block in the field of organic synthesis, enabling the construction of complex molecular frameworks. Its utility stems from the unique reactivity of the benzoxaborole moiety, which can participate in a variety of chemical transformations.
Facilitating the Synthesis of Ortho-Substituted Benzyl (B1604629) Alcohols
One of the key applications of benzoxaboroles, including the 4-nitro derivative, is in the synthesis of ortho-substituted benzyl alcohols. These structures are important intermediates in the preparation of a wide range of organic molecules. The benzoxaborole unit can undergo Suzuki-Miyaura cross-coupling reactions with various partners, leading to the formation of a carbon-carbon bond at the benzylic position. This method provides a reliable route to access benzyl alcohol derivatives that can be further elaborated into more complex structures.
Access to Novel Boron Heterocycles and Complex Molecular Architectures
The 4-nitrobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol scaffold serves as a precursor for the synthesis of a diverse array of novel boron-containing heterocycles. The presence of the nitro group offers a handle for further functionalization, allowing chemists to introduce various substituents and build intricate molecular architectures. The inherent reactivity of the oxaborole ring, combined with the electronic effects of the nitro group, enables the construction of complex, polycyclic systems that are of interest in medicinal chemistry and materials science. Research has shown that the benzoxaborole core is stable under various reaction conditions, permitting modifications to the molecule to create libraries of compounds for screening and development.
Utility in Molecular Recognition Systems
The benzoxaborole unit is well-known for its ability to interact with diol-containing molecules, a property that is central to its application in molecular recognition. This interaction is based on the formation of reversible covalent bonds, leading to highly specific and selective binding events.
Principles of Selective Molecular Interactions Involving the Benzoxaborole Unit
The boron atom in the benzoxaborole acts as a Lewis acid, readily forming a five-membered boronate ester with molecules containing 1,2- or 1,3-diols. This reversible covalent interaction is highly dependent on the pH of the medium and the pKa of the benzoxaborole. The presence of the nitro group in 4-nitrobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol can influence the Lewis acidity of the boron center, thereby modulating its binding affinity and selectivity for different diols. This tunable recognition capability makes these compounds promising candidates for the development of sensors and other molecular recognition systems. The selective binding to diols is a cornerstone of their utility in biological and chemical sensing applications.
Integration into Supramolecular Assemblies and Functional Materials
The ability of benzoxaboroles to form dynamic covalent bonds has been harnessed to create sophisticated supramolecular assemblies and functional materials with responsive properties. These materials can change their structure and function in response to external stimuli, making them suitable for a variety of advanced applications.
Functionalization of Polymeric and Nanomaterial Scaffolds
The covalent integration of specific chemical moieties onto polymeric and nanomaterial scaffolds is a fundamental strategy for creating advanced materials with tailored properties. The 4-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol molecule presents a versatile platform for such functionalization, primarily through chemical modification of its nitro group and the inherent reactivity of the benzoxaborole core.
While direct studies detailing the grafting of 4-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol onto these scaffolds are not prevalent, the chemical principles are well-established through analogous systems. A common and effective strategy involves the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation converts the molecule into an aminobenzoxaborole derivative, which can then be covalently attached to various scaffolds using standard bioconjugation techniques.
For instance, the resulting amine group can react with activated carboxylic acids on a polymer backbone to form stable amide bonds. This approach has been successfully used to functionalize magnetic core/shell microspheres with aminobenzoxaborole derivatives. acs.org Similarly, polymers functionalized with isocyanates or N-hydroxysuccinimide (NHS) esters can readily react with the aminobenzoxaborole to yield urea (B33335) or amide linkages, respectively.
This functionalization strategy imbues the base material with the unique properties of the benzoxaborole moiety. A primary application of this is the creation of materials with high affinity for diol-containing molecules, such as saccharides and glycoproteins. nih.gov Benzoxaboroles are known to form reversible covalent bonds with 1,2- or 1,3-diols, a characteristic that has been exploited to design polymeric materials for targeted biological applications. nih.gov For example, multivalent polymers functionalized with benzoxaborole have been synthesized and shown to bind to the glycoprotein (B1211001) gp120 on the surface of the Human Immunodeficiency Virus (HIV), demonstrating potential as microbicide entry inhibitors. nih.gov
The integration of benzoxaborole derivatives into nanomaterial scaffolds, such as nanoparticles or nanosheets, can produce advanced materials for separation, sensing, and biomedical applications. mdpi.commdpi.com The high surface-area-to-volume ratio of nanomaterials allows for a high density of benzoxaborole functionalization, enhancing their binding capacity and avidity for target molecules. mdpi.com
Table 1: Potential Strategies for Scaffold Functionalization
| Scaffold Type | Pre-activation/Functional Group | Linkage Chemistry | Resulting Linkage |
| Poly(acrylic acid) | Carbodiimide/NHS activation | Amine-Carboxyl Coupling | Amide |
| Isocyanate-terminated Polymer | N/A | Amine-Isocyanate Reaction | Urea |
| NHS-ester functionalized Nanoparticle | N/A | Amine-NHS Ester Reaction | Amide |
| Epoxy-functionalized Graphene Oxide | N/A | Amine-Epoxide Opening | Amino alcohol |
This covalent modification of polymers and nanomaterials with a benzoxaborole unit derived from 4-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol opens avenues for creating "smart" materials capable of molecular recognition, targeted delivery, and advanced diagnostics.
Application as Chemosensors
The unique molecular architecture of 4-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol, combining a diol-binding benzoxaborole unit with a strongly electron-withdrawing nitroaromatic system, makes it a promising candidate for the development of optical chemosensors. nih.govbath.ac.uk The fundamental principle behind its sensing capability lies in the interaction between a recognition event at the boronic acid moiety and the resulting change in the electronic properties of the nitroaromatic reporter group. globethesis.com
The benzoxaborole component serves as the recognition site , or receptor. It is well-documented that boronic acids, including the cyclic form found in benzoxaboroles, reversibly bind with molecules containing cis-1,2- or 1,3-diol functionalities. nih.govrsc.org This makes them particularly effective for detecting saccharides (e.g., glucose, fructose) and other biologically important polyols like glycoproteins and catechols. nih.govnih.gov
The signaling unit is the nitrophenyl portion of the molecule. The nitro group is a powerful electron-withdrawing group and is known to act as a contact quencher for fluorophores through mechanisms like photoinduced electron transfer (PET). nih.govresearchgate.net In a potential sensor design, the binding of a target diol to the boron atom alters the electronic structure of the benzoxaborole ring system. This change in the boron atom's hybridization from sp² (trigonal planar) to sp³ (tetrahedral) upon ester formation can modulate the PET process, leading to a measurable change in the optical signal. nih.govacs.org
This can manifest in two primary ways:
Fluorometric Sensing: If a fluorophore is incorporated into the molecular design or if the benzoxaborole system itself is fluorescent, the binding of a saccharide can inhibit the quenching effect of the nitro group, resulting in a "turn-on" fluorescence response. rsc.org The binding event increases the Lewis acidity of the boron center, which can disrupt the PET pathway and restore fluorescence emission. acs.org
Colorimetric Sensing: The binding of an analyte can cause a shift in the absorption spectrum of the molecule, leading to a visible color change. The interaction at the boron center alters the intramolecular charge transfer (ICT) characteristics of the nitroaromatic system, modifying how it absorbs light. globethesis.com Nitrophenol-based boronic acid sensors, for example, have been designed to show significant UV-Vis spectroscopic changes upon binding to sugars at neutral pH. globethesis.com
Table 2: Principles of Chemosensing with 4-Nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol
| Sensing Component | Function | Mechanism of Action | Potential Analytes |
| Benzoxaborole Moiety | Recognition Site | Reversible covalent bond formation with cis-diols | Saccharides, Glycoproteins, Catechols |
| Nitroaromatic System | Signaling Unit (Reporter) | Modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) | N/A |
| Overall Sensor | Analyte Detection | Analyte binding at the recognition site induces a change in the optical properties (fluorescence or color) of the signaling unit. | Diol-containing molecules |
The development of chemosensors based on 4-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol offers a pathway to simple, direct, and potentially real-time detection of biologically relevant molecules, with applications spanning from medical diagnostics to environmental monitoring. nih.gov
Future Research Directions and Perspectives for 4 Nitrobenzo C 1 2 Oxaborol 1 3h Ol
Development of Highly Efficient and Sustainable Synthetic Methodologies for the 4-Nitro Isomer
The advancement of research into 4-nitrobenzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol is contingent upon the development of efficient and environmentally benign synthetic routes. Current synthetic strategies for analogous compounds often rely on multi-step procedures that may not be optimal in terms of atom economy and sustainability. Future research should prioritize the development of novel synthetic methodologies that are both high-yielding and adhere to the principles of green chemistry.
A promising direction lies in the exploration of late-stage nitration of the parent benzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol. The development of regioselective nitration protocols that favor the 4-position would be a significant breakthrough. Research into advanced nitrating agents and catalyst systems that operate under mild conditions with minimal waste generation is crucial. Furthermore, the application of flow chemistry could offer enhanced control over reaction parameters, improving safety and scalability.
Another avenue for investigation is the construction of the benzoxaborole ring from pre-functionalized precursors already bearing the 4-nitro group. This approach would involve the design of novel cyclization strategies that are tolerant of the electron-withdrawing nitro functionality. The table below outlines potential sustainable synthetic approaches that warrant investigation.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Late-Stage Regioselective Nitration | Introduction of the nitro group onto the pre-formed benzoxaborole scaffold. | Potentially shorter synthetic route. | Development of highly regioselective catalysts, use of greener nitrating agents (e.g., dinitrogen pentoxide in supercritical CO2). |
| Convergent Synthesis from 4-Nitro Precursors | Assembly of the benzoxaborole ring from a starting material already containing the 4-nitro group. | Avoids challenges with regioselectivity in the nitration step. | Design of novel and robust cyclization reactions, synthesis of suitable 4-nitro-substituted starting materials. |
| Flow Chemistry Synthesis | Continuous manufacturing process in a microreactor. | Improved reaction control, enhanced safety for nitration reactions, potential for higher yields and purity. | Optimization of reaction conditions in a flow system, development of integrated purification modules. |
| Biocatalytic Synthesis | Use of enzymes for specific reaction steps. | High selectivity, mild reaction conditions, reduced environmental impact. | Identification or engineering of enzymes capable of regioselective nitration or key bond formations. |
In-Depth Mechanistic Studies of its Unique Reactivity and Selectivity
The electron-withdrawing nature of the nitro group at the 4-position is expected to significantly influence the electronic properties and, consequently, the reactivity of the 4-nitrobenzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol molecule. A thorough understanding of these effects is paramount for its rational application in chemical synthesis and catalysis.
Future mechanistic studies should aim to quantify the impact of the 4-nitro group on the Lewis acidity of the boron center. This can be achieved through a combination of experimental techniques, such as NMR titration studies with Lewis bases, and computational calculations. Understanding how the enhanced Lewis acidity affects the interaction of the molecule with nucleophiles and its stability is a key research objective.
Furthermore, the reactivity of the aromatic ring itself warrants detailed investigation. The nitro group can act as a director for further functionalization and may also participate in various chemical transformations, such as reduction to an amino group, which would provide a handle for further derivatization. Kinetic studies of representative reactions, coupled with isotopic labeling experiments, will be instrumental in elucidating reaction mechanisms and identifying key intermediates.
Expansion of its Scope in Novel Chemical Methodologies and Catalysis
The unique electronic properties of 4-nitrobenzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol suggest its potential as a valuable tool in the development of novel chemical methodologies and catalytic systems. The electron-deficient nature of the molecule could be harnessed in various applications.
One promising area of research is its use as an organocatalyst. The Lewis acidic boron center, activated by the remote nitro group, could catalyze a range of organic transformations, such as Diels-Alder reactions, Friedel-Crafts alkylations, and carbonyl reductions. The development of chiral variants could also open the door to asymmetric catalysis.
Moreover, 4-nitrobenzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol could serve as a unique ligand for transition metal catalysis. The oxygen atoms of the oxaborole ring and potentially the nitro group could coordinate to a metal center, influencing its catalytic activity and selectivity. The synthesis and characterization of novel metal complexes bearing this ligand and their application in cross-coupling reactions, C-H activation, and other important transformations is a fertile ground for future research. The potential applications are summarized in the table below.
| Application Area | Proposed Role of 4-Nitrobenzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol | Potential Reactions |
| Organocatalysis | Lewis acid catalyst. | Diels-Alder, Mukaiyama aldol, Friedel-Crafts. |
| Transition Metal Catalysis | Ligand to modulate the electronic and steric properties of the metal center. | Suzuki-Miyaura coupling, Heck reaction, C-H functionalization. |
| Sensing | Chemosensor for anions or nucleophiles through interaction with the Lewis acidic boron. | Colorimetric or fluorometric detection of specific analytes. |
| Materials Science | Building block for functional polymers or metal-organic frameworks (MOFs). | Development of materials with tailored electronic or porous properties. |
Advanced Computational Studies to Predict and Rationalize its Chemical Behavior and Interactions
In conjunction with experimental work, advanced computational studies will be indispensable for accelerating the exploration of 4-nitrobenzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol's chemistry. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, molecular orbitals, and electrostatic potential, helping to rationalize its reactivity and selectivity.
Computational modeling can be employed to predict the outcomes of various chemical reactions, guiding the design of experiments and saving valuable laboratory time and resources. For instance, DFT calculations can be used to model transition states of potential catalytic cycles, providing a theoretical basis for catalyst design and optimization.
Furthermore, molecular dynamics simulations can be utilized to study the interactions of 4-nitrobenzo[c] bldpharm.combuyersguidechem.comoxaborol-1(3H)-ol with other molecules, such as substrates in a catalytic reaction or the active site of an enzyme. These simulations can provide a dynamic picture of the intermolecular forces at play, which is crucial for understanding binding affinities and mechanisms of action.
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | HOMO-LUMO gap, charge distribution, reaction energy profiles, predicted NMR and IR spectra. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | UV-Vis and fluorescence spectra to aid in the design of photoactive materials. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Characterization of the nature and strength of covalent and non-covalent bonds. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior and interactions with other molecules in solution or biological systems. | Binding free energies, conformational analysis, solvent effects. |
Q & A
Basic: What are the optimal synthetic routes for preparing 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nitration of a benzo[c][1,2]oxaborol precursor. For example, nitromethyl intermediates can be introduced via Stille coupling (using Pd(PPh₃)₄) or nucleophilic substitution under basic conditions. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like oxidation of the oxaborole ring .
- Purification : Acid-base extraction (e.g., HCl/EtOAc) removes unreacted starting materials, while column chromatography isolates the nitro derivative.
- Yield Optimization : Higher yields (~52%) are achieved with stoichiometric control (e.g., 1:3 molar ratio of precursor to nitrating agent) and inert atmosphere (N₂) to prevent boronate hydrolysis .
Basic: How can spectroscopic methods (NMR, IR) distinguish this compound from its structural analogs?
Answer:
- 1H NMR : The nitro group induces deshielding of adjacent protons. For example, aromatic protons near the nitro group appear as doublets at δ 8.1–8.3 ppm (J = 8.7–9.3 Hz), while the oxaborole B–O moiety causes splitting in the 3H-ol proton (δ 5.2–5.5 ppm) .
- IR Spectroscopy : Strong absorption at 1,346 cm⁻¹ (asymmetric NO₂ stretch) and 1,286 cm⁻¹ (B–O–C stretch) are diagnostic .
- Validation : Compare with reported data for 6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (δ 8.23 ppm for NO₂-adjacent protons) .
Advanced: What strategies resolve contradictions in reported solubility and stability data for nitro-substituted oxaboroles?
Answer:
Discrepancies arise from solvent polarity and pH:
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to B–O dipole interactions, while non-polar solvents (EtOAc) precipitate the compound. Conflicting data may stem from residual solvents in crystallized samples .
- Stability : Acidic conditions (pH < 4) hydrolyze the oxaborole ring. Use TLC (silica gel, 10% MeOH/CH₂Cl₂) to monitor degradation products like boric acid .
Advanced: How can stereochemical challenges in nitro-oxaborole derivatives be addressed during enantioselective synthesis?
Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD column) with CO₂/MeOH mobile phase to separate enantiomers. For example, (S)- and (R)-7-ethoxy-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol were resolved with baseline separation (α = 1.2) .
- Asymmetric Catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) can induce enantioselectivity. Monitor ee via circular dichroism (CD) or Mosher ester analysis .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The nitro group withdraws electron density, making the C-3 position susceptible to nucleophilic attack (e.g., amination) .
- Reactivity Trends : Compare Fukui indices (f⁻) for electrophilicity: Higher values at C-3 correlate with faster substitution rates .
Basic: What safety protocols are critical when handling nitro-substituted oxaboroles?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Nitro compounds are irritants and potential mutagens .
- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent decomposition. Avoid contact with oxidizers (e.g., HNO₃) to reduce explosion risks .
Advanced: How does the nitro group influence the biological activity of benzo[c][1,2]oxaborol derivatives?
Answer:
- Antimicrobial Activity : The nitro group enhances membrane permeability via increased lipophilicity (logP ~0.63–0.85). However, it may reduce selectivity due to off-target interactions .
- SAR Studies : Replace NO₂ with CF₃ or CN to modulate electronic effects. For example, 4-CN analogs show improved MIC values against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
